molecular formula C9H12FN3O5 B12682175 2'-Amino-2'-deoxy-5-fluorouridine CAS No. 51989-23-2

2'-Amino-2'-deoxy-5-fluorouridine

Cat. No.: B12682175
CAS No.: 51989-23-2
M. Wt: 261.21 g/mol
InChI Key: KZCDDPIOLQOXHB-UAKXSSHOSA-N
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Description

2’-Amino-2’-deoxy-5-fluorouridine is a fluorinated nucleoside analog It is structurally related to 5-fluorouracil and 2’-deoxy-5-fluorouridine, which are well-known for their antineoplastic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-2’-deoxy-5-fluorouridine typically involves the modification of 2’-deoxy-5-fluorouridineThis can be achieved through a series of chemical reactions, including protection and deprotection steps, nucleophilic substitution, and purification processes .

Industrial Production Methods

Industrial production methods for 2’-amino-2’-deoxy-5-fluorouridine are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness. This may include the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2’-deoxy-5-fluorouridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amino or alkylated analogs.

Scientific Research Applications

2’-Amino-2’-deoxy-5-fluorouridine has several scientific research applications:

Mechanism of Action

2’-Amino-2’-deoxy-5-fluorouridine exerts its effects primarily through the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By incorporating into DNA and RNA, it disrupts normal cellular processes, leading to cell death. This mechanism is similar to that of 5-fluorouracil and its derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Amino-2’-deoxy-5-fluorouridine is unique due to the presence of the amino group at the 2’ position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can influence its interaction with biological targets and its overall therapeutic efficacy .

Properties

CAS No.

51989-23-2

Molecular Formula

C9H12FN3O5

Molecular Weight

261.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2,11H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1

InChI Key

KZCDDPIOLQOXHB-UAKXSSHOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)N)F

Origin of Product

United States

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